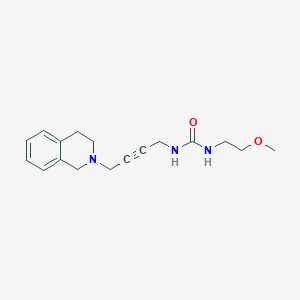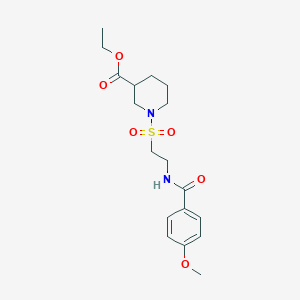![molecular formula C19H23N7O B2547868 1-(4-(3-エチル-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-7-イル)ピペラジン-1-イル)-3-フェニルプロパン-1-オン CAS No. 1058456-04-4](/img/structure/B2547868.png)
1-(4-(3-エチル-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-7-イル)ピペラジン-1-イル)-3-フェニルプロパン-1-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one is a useful research compound. Its molecular formula is C19H23N7O and its molecular weight is 365.441. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん剤
この化合物は合成され、抗がん剤としての可能性について評価されています . 合成された化合物は、in vitroでMCF-7およびA-549に対して細胞毒性を試験されました . 合成されたすべての化合物の中で、いくつかの化合物は強力な抗がん活性を示しました .
EGFR標的化
この化合物は、上皮成長因子受容体(EGFR)を標的とする薬物の開発に使用されてきました . EGFRは、細胞の生存、成長、分化、および腫瘍形成において重要な役割を果たします . EGFRの発現過剰は、さまざまな種類の癌で観察されています .
c-Met阻害
この化合物と類似の複素環核を含む構造体は、強力な間葉系上皮転換因子(c-Met)タンパク質キナーゼ阻害を示しました . これは、c-Metが癌細胞の生存、増殖、および遊走において重要な役割を果たすため特に重要です .
GABA A調節活性
類似の構造を持つ化合物は、GABA Aアロステリック調節活性を示しています . GABA A受容体は、成熟した脊椎動物の中枢神経系における主要な阻害性化合物である神経伝達物質のγ-アミノ酪酸(GABA)に応答する受容体の一種です .
太陽電池での使用
これらの複素環核を含む構造体は、太陽電池で使用されるポリマーに組み込まれてきました . これらの化合物は、太陽電池の効率と安定性を向上させるのに役立ちます .
BACE-1阻害
類似の構造を持つ化合物は、BACE-1阻害を示しました . BACE-1は、アルツハイマー病の初期段階に脳にプラークを形成するペプチドであるアミロイドβの産生における重要な酵素です .
作用機序
Target of Action
The compound “1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one” belongs to the class of triazoles . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities .
Mode of Action
Triazole compounds interact with their targets by forming hydrogen bonds and hydrophobic interactions . The presence of nitrogen atoms in the triazole ring allows for the formation of these bonds .
Biochemical Pathways
Triazole compounds are known to affect a variety of pathways due to their ability to bind with different enzymes and receptors .
Pharmacokinetics
Triazole compounds are generally well-absorbed and have good bioavailability .
Result of Action
Triazole compounds are known to have a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
生化学分析
Biochemical Properties
1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and receptors, which are essential for cellular signaling and metabolic processes . The compound’s triazole moiety allows it to bind effectively to these biomolecules, influencing their activity and stability . For instance, it has been shown to inhibit certain kinases, thereby modulating signal transduction pathways involved in cell growth and proliferation .
Cellular Effects
The effects of 1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . It has been observed to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals . Additionally, it affects cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one exerts its effects through specific binding interactions with biomolecules . It binds to the active sites of enzymes, inhibiting their activity and altering downstream signaling pathways . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one change over time . The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound has been associated with sustained changes in cellular signaling and metabolism, which can lead to altered cell function and viability .
Dosage Effects in Animal Models
The effects of 1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one vary with different dosages in animal models . At low doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one is involved in several metabolic pathways . It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s metabolism involves biotransformation processes, including oxidation and conjugation, which are mediated by cytochrome P450 enzymes . These metabolic pathways influence the compound’s bioavailability and activity within the body .
Transport and Distribution
The transport and distribution of 1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues depend on its interactions with transport proteins and cellular membranes .
Subcellular Localization
The subcellular localization of 1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one is critical for its activity and function . The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it interacts with DNA and transcription factors, or to the mitochondria, where it affects energy production and apoptosis .
特性
IUPAC Name |
1-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-2-26-19-17(22-23-26)18(20-14-21-19)25-12-10-24(11-13-25)16(27)9-8-15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXBZDMRAJGGDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B2547785.png)
![N-([2,4'-bipyridin]-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2547788.png)
![N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/new.no-structure.jpg)
![N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2547792.png)

![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(thiolan-3-yl)-1,4-diazepane](/img/structure/B2547794.png)
![2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]naphthoquinone](/img/structure/B2547796.png)

![2-(4-fluorophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2547799.png)
![5-[benzyl(methyl)sulfamoyl]-N-(2-ethoxyphenyl)-2-fluorobenzamide](/img/structure/B2547800.png)
![2-Cyano-3-[(4-pyridinylmethyl)amino]-2-butenamide](/img/structure/B2547802.png)
![2,2,2-trifluoroethyl N-[2-(morpholin-4-yl)ethyl]carbamate](/img/structure/B2547804.png)

![Imidazo[1,5-a]pyridin-8-ylmethanol](/img/structure/B2547807.png)
